![molecular formula C27H22Cl2N4O4S B13057950 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic structure, which includes a thiophene ring, a cyanophenyl group, and a dichlorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The cyanophenyl and dichlorophenyl groups can be introduced through substitution reactions using suitable reagents.
Final Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Probes: Due to its unique structure, it can be used as a probe to study biological processes and interactions at the molecular level.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science:
Mecanismo De Acción
The mechanism by which 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Thiophene Derivatives: Compounds containing thiophene rings with various substituents.
Cyanophenyl and Dichlorophenyl Compounds: Compounds with cyanophenyl and dichlorophenyl groups.
Uniqueness
The uniqueness of 5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester lies in its combination of a spirocyclic core with diverse functional groups, which imparts a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C27H22Cl2N4O4S |
|---|---|
Peso molecular |
569.5 g/mol |
Nombre IUPAC |
methyl 5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-9-yl]methyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H22Cl2N4O4S/c1-32-25(36)33(21-9-19(28)8-20(29)10-21)24(35)27(32)15-31-14-26(27,18-5-3-16(12-30)4-6-18)11-22-7-17(13-38-22)23(34)37-2/h3-10,13,31H,11,14-15H2,1-2H3/t26-,27-/m0/s1 |
Clave InChI |
HHZVSSONPYISKZ-SVBPBHIXSA-N |
SMILES isomérico |
CN1C(=O)N(C(=O)[C@]12CNC[C@@]2(CC3=CC(=CS3)C(=O)OC)C4=CC=C(C=C4)C#N)C5=CC(=CC(=C5)Cl)Cl |
SMILES canónico |
CN1C(=O)N(C(=O)C12CNCC2(CC3=CC(=CS3)C(=O)OC)C4=CC=C(C=C4)C#N)C5=CC(=CC(=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



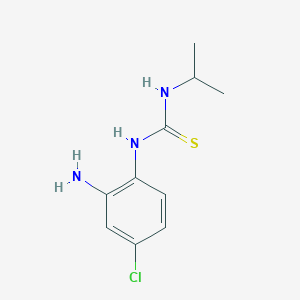
![6-(3,3-Difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13057886.png)

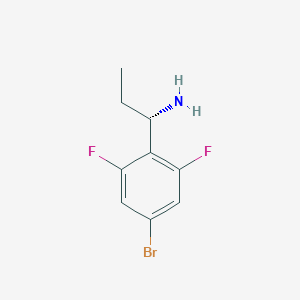

![Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride](/img/structure/B13057912.png)
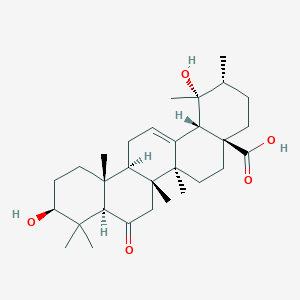

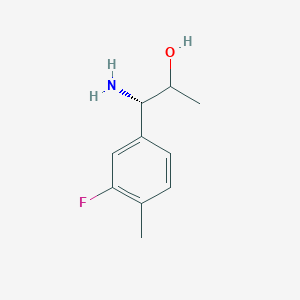

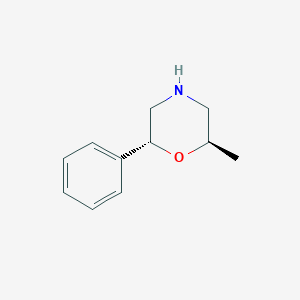
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)
